1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with the molecular formula C18H22N4O This compound is primarily used in research and development within the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with piperazine, followed by the introduction of an amino group through reductive amination. The final step involves the acetylation of the resulting compound to form the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Known for its use in treating leukemia by inhibiting tyrosine kinases.
Pyridin-2-yl derivatives: These compounds share structural similarities and are often used in medicinal chemistry.
Uniqueness
1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[4-[5-[amino(phenyl)methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H22N4O/c1-14(23)21-9-11-22(12-10-21)17-8-7-16(13-20-17)18(19)15-5-3-2-4-6-15/h2-8,13,18H,9-12,19H2,1H3 |
InChI Key |
IJFJCGFOWSUJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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